molecular formula C24H17NO5 B6524793 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 929413-69-4

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B6524793
CAS No.: 929413-69-4
M. Wt: 399.4 g/mol
InChI Key: NLGOVALQJDKOQH-UHFFFAOYSA-N
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Description

The compound N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide features a benzofuran core linked to a 5,7-dimethyl-2-oxochromen-4-yl moiety and a furan-2-carboxamide group. This structure combines chromen (coumarin derivative), benzofuran, and furan heterocycles, which are associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c1-13-10-14(2)21-16(12-20(26)29-19(21)11-13)23-22(15-6-3-4-7-17(15)30-23)25-24(27)18-8-5-9-28-18/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGOVALQJDKOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen and benzofuran intermediates, followed by their coupling and subsequent functionalization to introduce the furan-2-carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituted Furan-2-carboxamide Derivatives

describes (E)-N-(2-(methoxyphenyl)phenyl)furan-2-carboxamide derivatives (e.g., C20H18NO3, MW 320.13–350.14). Key differences include:

  • Substituent Effects : The target compound replaces methoxy groups with dimethyl and oxo groups on the chromen ring. Methyl groups increase lipophilicity compared to methoxy, which may alter pharmacokinetics.
  • Spectral Data : Both classes exhibit NH proton signals in ¹H NMR (~δ 10–12 ppm) and consistent HRMS validation. However, the target compound’s chromenyl moiety introduces distinct UV absorption due to extended conjugation .

Thiazolidinone-Containing Analogs

and report N-[2-(6-methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (C18H14N2O5S·C3H7NO, MW 443.48). Notable contrasts:

  • Heterocycle Replacement: The thiazolidinone ring replaces benzofuran, introducing additional hydrogen-bonding sites (N–H⋯O). This enhances crystal packing stability via intermolecular interactions.

Thiophene-2-carboxamide Analog

describes N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide (C24H17NO4S, MW 415.46):

  • Sulfur vs. Oxygen : Thiophene’s larger atomic radius and polarizability may strengthen π-π stacking (e.g., π-interaction distance: 3.84 Å in vs. unmeasured in the target).
  • Electronic Effects : Thiophene’s lower electronegativity versus furan could alter binding affinities in biological targets .

Quinoline-Based Derivatives

and highlight quinoline-furan hybrids (e.g., M+1 = 581). These feature extended piperidine and tetrahydrofuran substituents, increasing molecular complexity and weight. The target compound’s simpler structure likely offers better solubility and synthetic accessibility .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Hydrogen Bonding Features
Target Compound* ~C23H19NO5 ~401.40 5,7-dimethyl-2-oxochromenyl, benzofuran NH⋯O (expected)
Methoxy-phenyl derivative C20H18NO3 320.13 3-/4-methoxyphenyl NH⋯O, C–H⋯O
Thiazolidinone analog C18H14N2O5S·C3H7NO 443.48 Thiazolidinone, DMF solvate N–H⋯O, C–H⋯O, π-π stacking
Thiophene-2-carboxamide analog C24H17NO4S 415.46 Thiophene-2-carboxamide S⋯π interactions (inferred)
Quinoline-furan hybrid C27H24N6O5 581.52 Piperidine, tetrahydrofuran Multiple N–H⋯O, C–H⋯O

*Hypothetical data based on structural analysis.

Discussion of Structural and Functional Implications

  • Lipophilicity : The target compound’s dimethyl groups may enhance membrane permeability over methoxy derivatives .
  • Crystal Packing: Benzofuran’s planar structure (vs. thiazolidinone’s envelope shape) could reduce steric clashes, improving crystallinity .
  • Bioactivity : Thiophene’s electronic profile may offer stronger target binding, though furan’s metabolic stability could be superior .

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